molecular formula C8H8N4O4 B8324075 (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol

(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol

Cat. No.: B8324075
M. Wt: 224.17 g/mol
InChI Key: YLSLARNOWTXPDQ-UHFFFAOYSA-N
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Description

(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is a compound that features a unique combination of a nitrotriazole and a furan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both nitro and triazole groups suggests that it may possess interesting energetic properties, making it a candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol typically involves the formation of the triazole ring followed by its attachment to the furan ring. One common method involves the cyclization of a suitable precursor containing azide and alkyne groups to form the triazole ring. This is followed by nitration to introduce the nitro group. The final step involves the attachment of the triazole ring to the furan ring through a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process would also need to be scalable to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Potential use as a probe or marker due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with specific energetic properties.

Mechanism of Action

The mechanism of action of (5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the triazole ring could interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)furan-2-yl)methanol is unique due to the combination of a nitrotriazole and a furan ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

[5-[(4-nitrotriazol-2-yl)methyl]furan-2-yl]methanol

InChI

InChI=1S/C8H8N4O4/c13-5-7-2-1-6(16-7)4-11-9-3-8(10-11)12(14)15/h1-3,13H,4-5H2

InChI Key

YLSLARNOWTXPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)CO)CN2N=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-carboxylic acid methyl ester (325 mg, 1.28 mmol) in THF (13.0 mL) was treated dropwise, at −10° C. with DiBAL (4.36 mL of a 1M solution in toluene, 4.36 mmol). The reaction mixture was stirred at −10° C. for 1 h followed by 1 h at rt. Sat. aq. Rochelle's salt (40 mL) was added and the reaction mixture was stirred for 1 h at rt. The aq. layer was extracted with EA (2×30 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound: TLC:rf (50:50 hept-EA)=0.28. LC-MS-conditions 02: tR=0.77 min.
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